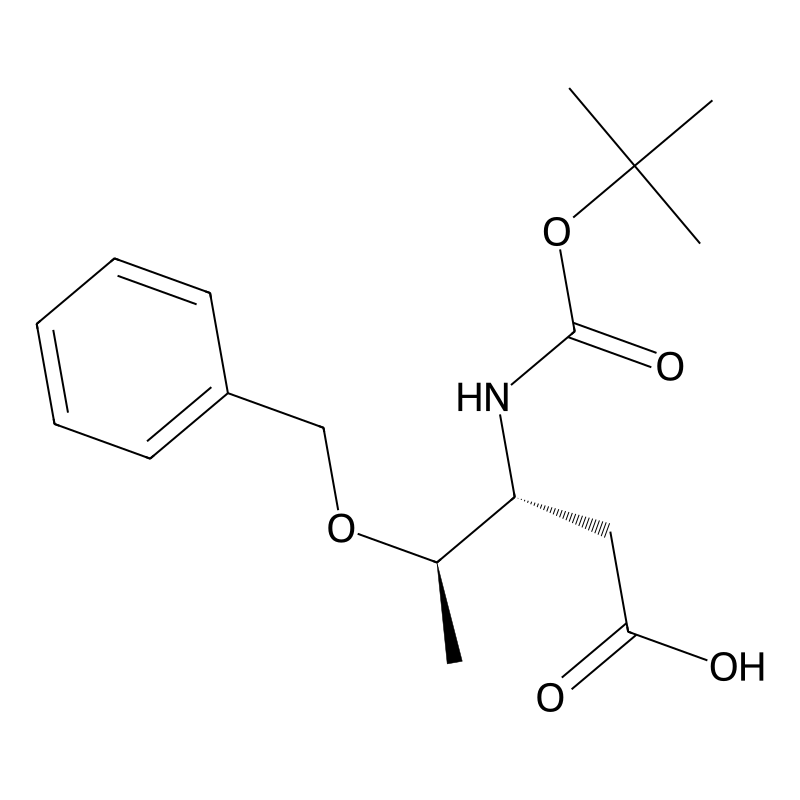

(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is a stereochemically defined, orthogonally protected amino acid derivative used as a high-purity chiral building block in multi-step organic synthesis. Its specific (3R,4R) configuration, combined with an acid-labile tert-butoxycarbonyl (Boc) protecting group on the amine and a hydrogenolysis-labile benzyl (Bn) ether, makes it a strategic precursor for complex target molecules, particularly in pharmaceutical development where precise stereochemical control is mandatory.

Research Fit

Substituting this compound with a different stereoisomer (e.g., 3S,4S) or a racemic mixture will yield an incorrect or biologically inactive final product, necessitating a complete re-synthesis. Similarly, altering the protecting group strategy (e.g., using Fmoc instead of Boc, or a different ether) fundamentally changes the deprotection conditions and synthetic sequence. The choice of a free carboxylic acid over an ester form is also deliberate, as it allows for direct activation and coupling in amide bond formation without an additional hydrolysis step, streamlining the manufacturing process.

Substitution Risk

Stereospecific Laninamivir Precursor

The (3R,4R) stereochemistry of this specific building block is non-negotiable for the synthesis of the long-acting neuraminidase inhibitor Laninamivir (CS-8958), an anti-influenza therapeutic. Synthetic routes documented in patents and literature exclusively specify this isomer to construct the core of the active pharmaceutical ingredient. Using any other stereoisomer, such as the (3S,4S) or diastereomeric versions, would lead to the formation of an inactive or undesired enantiomer of the final drug product.

| Evidence Dimension | Biological Activity of Final Product |

| Target Compound Data | Yields the biologically active enantiomer of Laninamivir. |

| Comparator Or Baseline | Alternative Stereoisomers (e.g., 3S,4S): Yield inactive enantiomers or diastereomers, failing to meet therapeutic specifications. |

| Quantified Difference | Qualitatively absolute: Active vs. Inactive. |

| Conditions | Multi-step synthesis of neuraminidase inhibitors for influenza treatment. |

For pharmaceutical manufacturing, using the correct starting material stereoisomer is a fundamental requirement for drug efficacy and regulatory approval.

Orthogonal Protecting Group Strategy

This compound features an orthogonal protecting group scheme critical for process efficiency. The Boc group on the amine is selectively removed under acidic conditions (e.g., trifluoroacetic acid), leaving the benzyl ether intact. Conversely, the benzyl ether is selectively cleaved via catalytic hydrogenolysis (e.g., H₂/Pd-C), which does not affect the Boc group. This differential reactivity allows for precise, sequential modification at two different sites of the molecule, a requirement in complex synthesis that is not offered by comparators with non-orthogonal protection (e.g., two different acid-labile groups).

| Evidence Dimension | Deprotection Selectivity |

| Target Compound Data | Boc group: Acid-labile (TFA). Benzyl group: Removed by hydrogenolysis. |

| Comparator Or Baseline | Hypothetical comparator with two acid-labile groups (e.g., Boc and Trityl): Both groups are susceptible to cleavage under acidic conditions, preventing selective deprotection. |

| Quantified Difference | High selectivity vs. low or no selectivity. |

| Conditions | Standard deprotection protocols in multi-step organic synthesis. |

This built-in orthogonality reduces the number of required protection/deprotection steps, shortens synthesis time, and increases overall process yield, directly impacting manufacturing costs.

Free Acid: Direct Amide Coupling

The free carboxylic acid moiety allows for direct use in standard amide bond forming reactions with common coupling reagents like DCC, EDC, or HATU. This avoids the need for a separate saponification (hydrolysis) step that would be required if starting with the corresponding methyl or ethyl ester. Eliminating this step improves process efficiency and avoids exposing the molecule to potentially harsh basic conditions required for ester hydrolysis, which could compromise other functional groups.

| Evidence Dimension | Process Steps for Amide Formation |

| Target Compound Data | 1 Step: Direct activation and coupling. |

| Comparator Or Baseline | Corresponding Methyl/Ethyl Ester: 2 Steps (Hydrolysis to the acid, then activation and coupling). |

| Quantified Difference | Reduces process steps by 50% for this transformation. |

| Conditions | Standard laboratory or industrial peptide/amide synthesis. |

Procuring the free acid form simplifies the synthetic workflow, saves time and reagents, and can lead to higher overall yields by avoiding an additional chemical transformation.

Neuraminidase Inhibitor Intermediate

This compound is the designated starting material for constructing the stereochemically complex core of anti-influenza drugs like Laninamivir. Its specific (3R,4R) configuration is essential for achieving the desired biological activity in the final API.

Complex Synthesis Building Block

The orthogonal Boc and benzyl protecting groups make this compound well-suited for complex synthetic routes where selective deprotection is required to build out different parts of a molecule sequentially, improving yield and reducing byproducts.

Peptidomimetic & Chiral Ligand Scaffold

As a constrained beta-amino acid derivative, it serves as a valuable scaffold in medicinal chemistry for developing peptidomimetics with specific secondary structures or as a precursor for chiral ligands where precise spatial arrangement is critical for catalytic activity.

Application Fit Matrix

References

- [1] VI Protecting Groups and Orthogonal Protection Strategies. University of Oxford.

- [22] Luo, S., Wang, Y., & Tang, Y. (2014). Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, laninamivir, and CS-8958. Angewandte Chemie (International ed. in English), 53(52), 14513–14517.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types